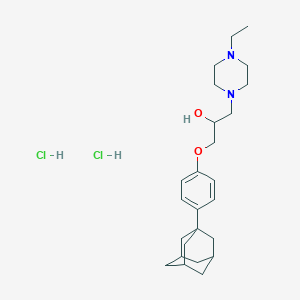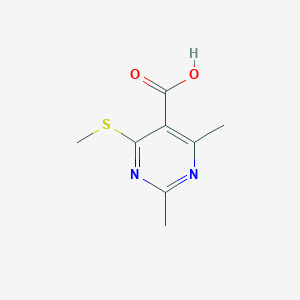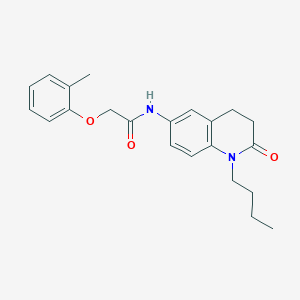![molecular formula C16H15BrN2O3 B2376175 2-[(3-bromobenzoyl)amino]ethyl N-phenylcarbamate CAS No. 478066-81-8](/img/structure/B2376175.png)
2-[(3-bromobenzoyl)amino]ethyl N-phenylcarbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(3-bromobenzoyl)amino]ethyl N-phenylcarbamate (2-BBPC) is an organic compound that has recently gained attention for its potential applications in scientific research. It has been used in a variety of studies, including those related to pharmacology, biochemistry, and physiology.
Scientific Research Applications
Pharmacological Potential
- 2-[(3-bromobenzoyl)amino]ethyl N-phenylcarbamate and its derivatives have been explored for their potential pharmacological activities. For instance, derivatives like benzyl(3-hydroxy-4-{[2-(trifluoromethoxy)phenyl]carbamoyl}phenyl)carbamate have shown inhibitory effects on acetyl- and butyrylcholinesterase, indicating possible applications in treating diseases like Alzheimer's (J. Kos et al., 2021).
Imaging and Material Applications
- The compound's derivatives have been utilized in developing color imaging materials. For example, a polymeric photobase generator bearing N-phenylcarbamate groups was created to generate aromatic amino groups upon irradiation, proving useful in color imaging on thin polymer films (K. Chae, U. C. Yang, Min Kwon Lee, 2014).
Insect Repellent Properties
- Some derivatives of this compound have been synthesized and evaluated for their insect repellent activity, showing effectiveness against pests like Setophilus oryzae (R. Toche et al., 2007).
Antimicrobial Applications
- Research has been conducted on synthesizing substituted phenyl azetidines as potential antimicrobial agents, with derivatives of the compound in focus (K. Doraswamy, P. Ramana, 2013).
Anticancer Potential
- There's ongoing research into the synthesis and evaluation of derivatives for their anticancer activities. For instance, certain derivatives have shown promise as potent inhibitors in various cancer cell lines (V. Sharma et al., 2011).
Photochemical Studies
- The compound and its derivatives have been studied for their photochemical properties, which could have implications in various material science applications (H. Beachell, I. Chang, 1972).
Safety and Hazards
properties
IUPAC Name |
2-[(3-bromobenzoyl)amino]ethyl N-phenylcarbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15BrN2O3/c17-13-6-4-5-12(11-13)15(20)18-9-10-22-16(21)19-14-7-2-1-3-8-14/h1-8,11H,9-10H2,(H,18,20)(H,19,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQVLTEHCDXJJBH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)OCCNC(=O)C2=CC(=CC=C2)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15BrN2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(3,4-dimethylphenyl)-2-[[2-(4-methylsulfanylphenyl)-5H-chromeno[2,3-d]pyrimidin-4-yl]sulfanyl]acetamide](/img/structure/B2376095.png)

![3-Methyl-8-[(3-methylphenyl)methylsulfanyl]-7-(2-methylprop-2-enyl)purine-2,6-dione](/img/structure/B2376100.png)

![tert-Butyl 4-[bromo(fluoro)methylene]piperidine-1-carboxylate](/img/structure/B2376102.png)

![3-[(4-Bromophenyl)amino]cyclohex-2-en-1-one](/img/structure/B2376105.png)
![Tert-butyl 2,5-diazabicyclo[2.2.2]octane-2-carboxylate](/img/no-structure.png)

![2-(2-Azabicyclo[2.2.1]heptan-2-yl)ethanamine](/img/structure/B2376109.png)

![N-(4-methoxyphenyl)-2-[3-(3-methylbutyl)-2,4-dioxo-3,4-dihydropyrido[2,3-d]pyrimidin-1(2H)-yl]acetamide](/img/structure/B2376112.png)
